![molecular formula C22H24N6O B5510411 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

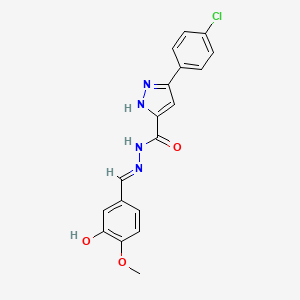

Synthesis Analysis

Synthesis of similar complex molecules involves multi-step chemical reactions that carefully introduce different functional groups to a core structure. For example, the synthesis of N-alkylated 1,2,4-triazoles and related compounds often involves reactions between halo compounds and hydrazides or thiosemicarbazides under acidic or basic conditions, leading to the formation of triazoles, oxadiazoles, and thiadiazoles derivatives (El-Essawy & Rady, 2011)(El-Essawy & Rady, 2011).

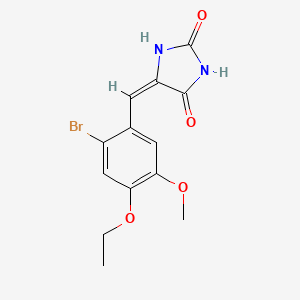

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine" can be determined using techniques like X-ray diffraction. For instance, the crystal structure analysis of isostructural thiazoles revealed that these molecules are essentially planar, with specific groups oriented roughly perpendicular to the rest of the molecule, indicating the importance of molecular geometry in their chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)(Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures often involve the formation of new rings or the substitution of functional groups, leading to a wide range of chemical properties. For example, the reaction of 1H-pyrazol-5-amines with dichloro-dithiazolium chloride can yield pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, showcasing the versatility of these compounds in chemical synthesis (Koyioni et al., 2014)(Koyioni et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds in various environments. These properties are often influenced by the molecular structure, as demonstrated in the structural characterization studies of similar compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)(Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties of similar compounds can be explored through their reactivity, stability, and interaction with other molecules. For instance, the synthesis and study of N-alkylated 1,2,4-triazoles, oxadiazoles, and thiadiazoles reveal insights into the reactivity patterns and potential applications of these compounds in various chemical contexts (El-Essawy & Rady, 2011)(El-Essawy & Rady, 2011).

Scientific Research Applications

Understanding Heterocyclic Amines

Exposure and Effects : Heterocyclic amines (HCAs) are compounds formed during the cooking of meat and fish at high temperatures. Studies have identified these compounds in the urine of individuals consuming cooked foods, indicating human exposure through diet. HCAs like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have been found to be genotoxic and carcinogenic in rats and mice, leading to concerns about their impact on human health (Ushiyama et al., 1991); (Turteltaub et al., 1999).

Mechanisms of Action : The metabolite profiles and mechanisms of action of HCAs like MeIQx and PhIP in humans suggest differences in bioactivation and detoxification when compared to rodent models. This has significant implications for understanding the carcinogenic potential of these compounds in humans and underscores the importance of human-specific research (Turteltaub et al., 1999).

Dietary Intake and Risk Assessment : Quantification of carcinogenic HCAs in various cooked foods has provided estimates of human exposure levels, contributing to the risk assessment of these compounds. Such assessments are crucial for public health policies aimed at reducing exposure to potentially harmful compounds through diet (Wakabayashi et al., 1993).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(2-propoxynaphthalen-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-5-12-29-21-11-10-18-8-6-7-9-19(18)20(21)14-23-28-17(4)24-25-22(28)27-16(3)13-15(2)26-27/h6-11,13-14H,5,12H2,1-4H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUZFQWYBYNHLW-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NN=C3N4C(=CC(=N4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NN=C3N4C(=CC(=N4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(2-propoxynaphthalen-1-yl)methanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)